An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-Carboxy-Piperidine Derivatives
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-Carboxy-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-Benzyl-4-Carboxy-Piperidine
The 1-benzyl-4-carboxy-piperidine core is a prominent scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules, including analgesics, antipsychotics, and antihistamines.[1][2][3] The structural rigidity of the piperidine ring, combined with the synthetic versatility of the N-benzyl and 4-carboxy groups, provides a robust framework for the design of novel therapeutics. The benzyl group can engage in crucial hydrophobic and π-stacking interactions within receptor binding pockets, while the carboxylic acid and the basic piperidine nitrogen offer opportunities for ionic interactions and modulation of physicochemical properties.[1]
Understanding and optimizing the physicochemical properties of derivatives of this scaffold is paramount for successful drug development. Properties such as lipophilicity (LogP), aqueous solubility, ionization constant (pKa), and melting point are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth exploration of these key physicochemical properties, detailing their significance, experimental determination, and the structure-property relationships (SPRs) that govern their modulation in 1-benzyl-4-carboxy-piperidine derivatives.
The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is a complex process governed by its physicochemical characteristics. For 1-benzyl-4-carboxy-piperidine derivatives, a thorough understanding of these properties allows for the rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
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Lipophilicity (LogP/LogD): This parameter describes the balance between a molecule's affinity for a lipid versus an aqueous environment. It is a crucial factor influencing membrane permeability, plasma protein binding, and metabolic stability. An optimal LogP is essential for oral absorption and brain penetration.[4]
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Aqueous Solubility: Adequate solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and formulation challenges.[5]
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Ionization Constant (pKa): The pKa values of the carboxylic acid and the piperidine nitrogen determine the charge state of the molecule at different physiological pH values. This influences solubility, permeability, and target binding.[1]
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Melting Point: The melting point is an indicator of the purity and stability of a crystalline solid. It is also related to the compound's solubility and dissolution rate.[2]
Structure-Property Relationships (SPRs) of 1-Benzyl-4-Carboxy-Piperidine Derivatives
1. Impact of N-Benzyl Ring Substitution:
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Lipophilicity (LogP): Substitution on the benzyl ring significantly impacts lipophilicity. The addition of non-polar substituents, such as alkyl or halo groups, generally increases the LogP. Conversely, introducing polar groups like hydroxyl or methoxy can decrease the LogP. The position of the substituent (ortho, meta, or para) can also have a subtle effect.
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pKa: The electronic nature of the substituents on the benzyl ring can influence the basicity of the piperidine nitrogen. Electron-withdrawing groups (e.g., nitro, cyano) will decrease the pKa of the piperidine nitrogen, making it less basic. Conversely, electron-donating groups (e.g., methyl, methoxy) will slightly increase its basicity. The pKa of the 4-carboxylic acid is less likely to be significantly affected by substitutions on the distant benzyl ring.
2. Modifications at the 4-Position:
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Lipophilicity and Solubility: Conversion of the carboxylic acid to an ester or an amide will generally increase the LogP and decrease aqueous solubility. The nature of the ester or amide substituent will further modulate these properties. For instance, a methyl ester will be more lipophilic than the parent carboxylic acid but less so than a benzyl ester.
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pKa: Esterification or amidation of the carboxylic acid removes its acidic proton, leaving the piperidine nitrogen as the primary ionizable group.
Illustrative Physicochemical Data of Related Piperidine Derivatives:
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | 171.19 | 180-184[7] | -0.3[8] | Acidic: ~4.8 | |
| 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | C19H21NO2 | 295.38 | Not Available | 2.46[9] | Acidic: ~4.5, Basic: ~8.5 | |
| 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid | C18H26N2O4 | 342.41 | Not Available | - | Acidic: ~4.6, Basic: ~8.2 | |
| Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | 247.33 | Not Available | - | Basic: 7.93[10] |
Note: Predicted values are generated using computational models and should be considered as estimates.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 1-benzyl-4-carboxy-piperidine derivatives. These protocols are designed to be self-validating and are based on established, authoritative methods.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP).[11]
Protocol:
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Preparation of Solutions:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol.
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Saturate n-octanol with the phosphate buffer.
-
-
Partitioning:
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Add a small aliquot of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and phosphate buffer.
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Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
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Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous phases.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
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LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
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Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment. A pH of 7.4 is chosen to mimic physiological conditions. Centrifugation ensures that the analyzed samples are free of micro-emulsions, which could lead to inaccurate results.
Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to estimate a compound's solubility.[4]
Protocol:
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Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.
-
-
Incubation:
-
Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV Assay: After incubation, filter the solution to remove any precipitate and measure the UV absorbance of the filtrate.
-
-
Data Analysis:
-
The highest concentration at which no precipitate is detected is reported as the kinetic solubility.
-
Causality Behind Experimental Choices: DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The short incubation time is what defines this as a "kinetic" rather than a "thermodynamic" measurement, providing a rapid assessment of solubility under non-equilibrium conditions.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[1]
Protocol:
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).
-
-
Titration:
-
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
-
Causality Behind Experimental Choices: Calibration of the pH meter is essential for accurate measurements. Maintaining a constant ionic strength minimizes changes in activity coefficients during the titration. The use of a co-solvent for poorly soluble compounds is a practical necessity, though it's important to note that this can slightly alter the measured pKa compared to a purely aqueous system.
Determination of Melting Point
The melting range of a crystalline solid is a fundamental physical property that is useful for identification and purity assessment. The procedure outlined in USP General Chapter <741> is a widely accepted standard.[2][3]
Protocol:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube in the heating block of a melting point apparatus.
-
-
Melting Point Determination (Class Ia):
-
Heat the block rapidly to a temperature about 10°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.
-
-
Verification:
-
The accuracy of the apparatus should be periodically checked using certified reference standards.
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is necessary for an accurate determination. A finely powdered sample ensures uniform heat distribution.
Conclusion: A Rational Approach to Drug Design
The 1-benzyl-4-carboxy-piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A deep understanding and strategic manipulation of the physicochemical properties of its derivatives are essential for translating a promising lead compound into a successful drug candidate. By employing the robust experimental methodologies and considering the structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and optimization of new molecules with enhanced "drug-like" properties, ultimately increasing the probability of success in the complex and challenging process of drug development.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
United States Pharmacopeial Convention. (2008). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP31-NF26. Retrieved from [Link]
- United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Li, J. J., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
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SIELC Technologies. (2018, May 16). 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. Retrieved from [Link]
- Luchian, R., et al. (2015). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 20(8), 14875-14891.
- Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604.
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PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
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